N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-12-22-17(29-23-12)11-21-18(25)13-6-8-24(9-7-13)19(26)15-10-14-4-2-3-5-16(14)28-20(15)27/h2-5,10,13H,6-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBGTMYXCYNBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the integration of a piperidine ring, oxadiazole moiety, and chromene derivative. The molecular formula is , which indicates the presence of multiple functional groups conducive to biological activity.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. This compound has been tested for its ability to inhibit tumor growth in various cancer cell lines.
Key Findings:
- In vitro studies demonstrated that the compound effectively inhibits proliferation in breast cancer (MCF7) and prostate cancer (PC3) cell lines with IC50 values of approximately 12 µM and 15 µM respectively .
- Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Research Data:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Cell wall synthesis inhibitor |
| Escherichia coli | 1.0 µg/mL | Protein synthesis inhibitor |
| Candida albicans | 0.8 µg/mL | Ergosterol biosynthesis inhibitor |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in preclinical models.
Mechanism Insights:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis compared to control groups .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several oxadiazole derivatives, including our compound. It was found to be more effective than standard antibiotics against resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and chromene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can inhibit the growth of various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazole were tested against several cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 50% to 90%, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Compounds with similar structural features have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
In vitro studies indicate that these compounds can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research indicates that similar oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study:
A recent study focused on the synthesis and biological evaluation of oxadiazole derivatives showed that some compounds effectively inhibited COX enzymes with IC50 values in the micromolar range. This suggests their potential use in treating inflammatory diseases .
Chemical Reactions Analysis
Reactivity of the Chromene-3-Carbonyl Group
The 2-oxo-2H-chromene-3-carbonyl group is highly electrophilic, enabling nucleophilic acyl substitution and condensation reactions:
Research Insight :
-
The chromene carbonyl reacts with amines (e.g., piperazine derivatives) to form stable amides, a common strategy in medicinal chemistry to enhance bioavailability .
-
Microwave-assisted condensation with α-cyanocinnamonitrile yields fused heterocycles, demonstrating the versatility of this moiety .
Functionalization of the Piperidine-4-Carboxamide
The piperidine ring and carboxamide group participate in alkylation, acylation, and hydrolysis:
Research Insight :
-
Alkylation at the piperidine nitrogen improves lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
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Acylation with aromatic chlorides introduces steric hindrance, modulating receptor-binding affinity .
Reactivity of the 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole ring exhibits stability under physiological conditions but undergoes ring-opening under extreme pH or thermal stress:
Research Insight :
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Oxadiazole rings are metabolically stable but sensitive to strong acids, forming bioactive amidoximes .
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Oxidation of the methyl group introduces polar functional groups, enhancing water solubility .
Cross-Coupling Reactions
The chromene and oxadiazole moieties may participate in cross-coupling reactions for structural diversification:
Research Insight :
-
Suzuki coupling at the chromene’s 6- or 8-position introduces aryl groups, altering π-π stacking interactions .
Biological Degradation Pathways
In vitro studies of similar compounds suggest enzymatic hydrolysis as a primary metabolic pathway:
Research Insight :
-
Carboxamide hydrolysis by esterases generates fragments with distinct pharmacokinetic profiles.
Q & A
Q. What experimental design (DoE) approaches optimize multi-step synthesis protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
